molecular formula C7H15NO B13311640 3-Sec-butoxyazetidine

3-Sec-butoxyazetidine

Cat. No.: B13311640
M. Wt: 129.20 g/mol
InChI Key: DPANMBQQJSERLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Sec-butoxyazetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sec-butoxyazetidine typically involves the ring-opening reactions of aziridines or azetidines. One common method is the nucleophilic substitution of azetidine derivatives with sec-butyl alcohol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the azetidine ring, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Sec-butoxyazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

3-Sec-butoxyazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sec-butoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ring strain and functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • 3-Butoxyazetidine
  • 3-Methoxyazetidine
  • 3-Ethoxyazetidine

Comparison: 3-Sec-butoxyazetidine is unique due to its sec-butyl group, which imparts different steric and electronic properties compared to other alkoxyazetidines. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-butan-2-yloxyazetidine

InChI

InChI=1S/C7H15NO/c1-3-6(2)9-7-4-8-5-7/h6-8H,3-5H2,1-2H3

InChI Key

DPANMBQQJSERLR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1CNC1

Origin of Product

United States

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